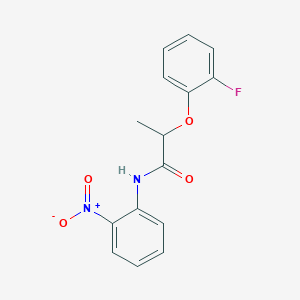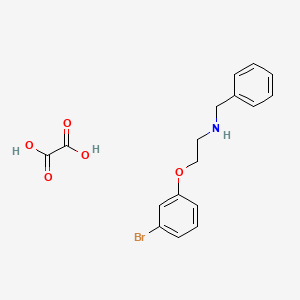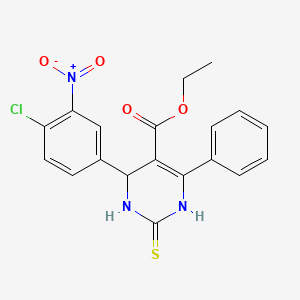![molecular formula C21H30ClNO5 B4041859 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041859.png)
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]-3-methylpiperidine;oxalic acid
Übersicht
Beschreibung
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a chlorinated phenoxy group, and an oxalic acid moiety, which contribute to its distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a butyl chain containing a piperidine ring. The final step involves the addition of oxalic acid to form the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and confirming the structure of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the chlorinated phenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dechlorinated derivatives. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(4-Chlorophenoxy)butyl]-3-methylpiperidine: Lacks the prop-2-enyl group, resulting in different chemical properties.
1-[4-(4-Bromophenoxy)butyl]-3-methylpiperidine: Contains a bromine atom instead of chlorine, affecting its reactivity.
1-[4-(4-Chloro-2-methylphenoxy)butyl]-3-methylpiperidine: Has a methyl group instead of the prop-2-enyl group, altering its biological activity.
Uniqueness
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]-3-methylpiperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO.C2H2O4/c1-3-7-17-14-18(20)9-10-19(17)22-13-5-4-11-21-12-6-8-16(2)15-21;3-1(4)2(5)6/h3,9-10,14,16H,1,4-8,11-13,15H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCMFPGKJKKBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=C(C=C(C=C2)Cl)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4041786.png)
![[1-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-4-yl]methanol](/img/structure/B4041793.png)
![Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate](/img/structure/B4041800.png)
![1-[2-(2-Iodophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041809.png)


![N-[3-(2,5-dimethylphenoxy)propyl]-2-butanamine oxalate](/img/structure/B4041834.png)
![N-[3-(2-allyl-4-chlorophenoxy)propyl]-2-butanamine oxalate](/img/structure/B4041835.png)
![[4-(4-chloro-2,3-dimethylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4041837.png)

![2-[4-(benzoyloxy)phenyl]-2-oxoethyl N-2-furoylglycylglycinate](/img/structure/B4041848.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-3-methylpiperidine oxalate](/img/structure/B4041870.png)
